(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride
Description
Overview of Halogenated Diarylmethanamines
Halogenated diarylmethanamines constitute a structurally diverse class of organic compounds characterized by the presence of halogen atoms on aromatic rings connected to a central methanamine unit. These compounds have emerged as important building blocks in organic synthesis and pharmaceutical chemistry due to their unique electronic and steric properties imparted by halogen substituents. The diarylmethanamine scaffold is frequently encountered in bioactive molecules, drugs, pharmaceutical candidates, and ligands, making it a privileged structure in medicinal chemistry research.
The presence of halogen atoms in diarylmethanamine structures significantly influences their chemical reactivity and biological activity. Electron-withdrawing groups such as chlorine and fluorine can modulate the electronic properties of the aromatic system, affecting both the stability of intermediates and the selectivity of chemical transformations. Research has demonstrated that the substitution pattern and nature of halogen atoms play crucial roles in determining the physicochemical properties and synthetic utility of these compounds.
Recent advances in synthetic methodology have enabled the efficient preparation of various halogenated diarylmethanamine derivatives through diverse approaches, including palladium-catalyzed arylation reactions, transition-metal-free coupling processes, and enantioselective transformations. These developments have expanded the accessible chemical space of halogenated diarylmethanamines and facilitated their application in complex molecule synthesis and drug discovery programs.
Significance of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine Hydrochloride in Chemical Research
This compound occupies a unique position in chemical research due to its distinctive substitution pattern and the combination of different halogen atoms. The compound features a 2-chlorophenyl group and a 2,5-difluorophenyl group connected through a methanamine linkage, creating an asymmetric molecular architecture that offers valuable insights into structure-property relationships.
The molecular weight of 290.14 g/mol and the specific arrangement of halogen substituents make this compound particularly interesting for studies involving halogen bonding interactions and electronic effects. The presence of both chlorine and fluorine atoms on different aromatic rings provides opportunities to investigate the differential effects of these halogens on chemical reactivity and molecular recognition processes.
Structural analysis reveals that the compound adopts specific conformational preferences influenced by the electronic properties of the halogen substituents. The 2-chloro substitution pattern on one phenyl ring and the 2,5-difluoro substitution on the other create distinct electronic environments that can be exploited in various chemical transformations and applications. This asymmetric halogenation pattern distinguishes the compound from symmetrically substituted analogs and contributes to its unique chemical behavior.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl₂F₂N |
| Molecular Weight | 290.14 g/mol |
| CAS Number | 1354960-28-3 |
| SMILES | C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl |
| InChI Key | UDNDGNWVVJDOQI-UHFFFAOYSA-N |
Properties
IUPAC Name |
(2-chlorophenyl)-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N.ClH/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16;/h1-7,13H,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVDMRJJPIGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the N-Substituted Amine
The initial step involves reacting (2-chlorophenyl)methanamine with appropriate reagents to introduce the desired substituents. Based on the literature, a common approach is to start with a chlorophenyl precursor and perform nucleophilic substitution or reductive amination to install the amino group.
Step 2: Aromatic Substitution via Grignard or Lithium Reagents
The core of the synthesis relies on aromatic substitution reactions involving 2,5-difluorobromobenzene , which is reacted with a Grignard reagent or organolithium reagent to introduce the difluorophenyl group onto the intermediate. This is analogous to the method described in patent CN110981779B, where 2,5-difluorobromobenzene reacts with a Grignard reagent to form a key intermediate.
- Use of anhydrous organic solvents such as tetrahydrofuran (THF) or diethyl ether.
- Reaction temperature maintained at $$-70^\circ C$$ to $$-50^\circ C$$ to control reactivity.
- Molar ratios typically 1:1.5 (Grignard to substrate) for optimal yield.
Step 3: Cyclization and Formation of the Methanamine Backbone
Subsequent cyclization or reductive amination steps involve reacting the aromatic intermediates with formaldehyde or related reagents under controlled conditions to form the methanamine core. Acidic or basic conditions facilitate cyclization, with reaction temperatures maintained between room temperature and $$50^\circ C$$.
Conversion to Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt:
- Reacting the amine with hydrogen chloride in an organic solvent such as diethyl ether or methanol.
- Reaction typically occurs at room temperature ($$20^\circ C$$ to $$30^\circ C$$).
- The product precipitates out as the hydrochloride salt upon solvent evaporation or cooling.
Notable Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Chlorophenyl precursor, formaldehyde | - | - | - | Reductive amination or nucleophilic substitution |
| 2 | 2,5-difluorobromobenzene, Grignard reagent | THF, diethyl ether | $$-70^\circ C$$ to $$-50^\circ C$$ | 1-3 hours | Controlled low temperature for selectivity |
| 3 | Formaldehyde or similar | - | Room temperature | 1-2 hours | Cyclization to form methanamine core |
| 4 | HCl in diethyl ether or methanol | - | $$20^\circ C$$ to $$30^\circ C$$ | - | Salt formation |
Additional Insights and Research Findings
- The synthesis route benefits from the use of Grignard reagents and organolithium compounds , which are highly reactive but require strict anhydrous conditions.
- Reaction temperatures are critical for selectivity and yield, with low temperatures ($$-70^\circ C$$ to $$-50^\circ C$$) used during aromatic substitution.
- The conversion to hydrochloride salt is straightforward, involving acid-base reactions in organic solvents, ensuring high purity and stability of the final compound.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Chlorophenyl precursor, formaldehyde | - | - | - | - | Reductive amination |
| 2 | 2,5-difluorobromobenzene, Grignard | THF, diethyl ether | $$-70^\circ C$$ to $$-50^\circ C$$ | 1-3 hours | Up to 90% | Aromatic substitution |
| 3 | Formaldehyde derivatives | - | Room temperature | 1-2 hours | High | Cyclization step |
| 4 | HCl in organic solvent | - | $$20^\circ C$$ to $$30^\circ C$$ | - | Quantitative | Salt formation |
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives at the chlorine and fluorine positions.
Scientific Research Applications
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Methanamine Derivatives
The compound’s dual aromatic substitution distinguishes it from simpler methanamine hydrochlorides. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
Key Observations:
- Steric and Electronic Effects : The target compound’s dual aromatic substitution introduces steric bulk and electron-withdrawing effects (Cl, F) that may enhance binding affinity in receptor interactions compared to single-substituted analogs like (2-chlorophenyl)methanamine .
- Synthetic Complexity : Multi-substituted aromatic methanamines often require multi-step syntheses, as seen in related compounds (e.g., 48% yield for a difluorophenyl ethylamine derivative vs. 84% for simpler chlorophenyl analogs ).
Functional Group Modifications
Ethanol and Acetate Derivatives
- (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (C₈H₁₀ClF₂NO): Incorporates a hydroxyl group, enhancing solubility but reducing lipophilicity. This derivative’s chiral center (S-configuration) may confer stereoselective bioactivity .
- Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (C₉H₁₀ClF₂NO₂): The ester group introduces metabolic liability (hydrolysis to carboxylic acid), which could alter pharmacokinetics compared to the target compound .
Heterocyclic Analogs
Chirality and Stereochemical Impact
Enantiomerically pure analogs, such as (S)-1-(2,5-difluorophenyl)ethanamine hydrochloride, highlight the importance of stereochemistry in pharmacological activity. The target compound’s lack of reported chiral centers (assuming a symmetric substitution pattern) may simplify synthesis but limit stereoselective interactions .
Biological Activity
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Difluorophenyl Group : Imparts stability and influences pharmacokinetics.
Research indicates that this compound interacts with various biological targets, leading to diverse pharmacological effects. Its mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It has potential as a modulator of neurotransmitter receptors, particularly in the central nervous system.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies revealed that the compound significantly inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 15 µM. This suggests potential for development as an anticancer agent.
- Inflammation Modulation : A study assessed the compound's effect on TNF-α release from LPS-stimulated macrophages, showing a reduction of up to 80% at a concentration of 10 µM. This highlights its anti-inflammatory properties .
- Neuroprotective Effects : Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative conditions like Alzheimer’s disease.
Research Findings
Recent investigations have focused on the following aspects:
- Binding Affinity Studies : Molecular docking simulations revealed that this compound binds effectively to targets involved in cancer and inflammation pathways.
- Pharmacokinetic Profiles : Preliminary studies suggest favorable absorption and distribution characteristics, making it a suitable candidate for further drug development.
Q & A
Q. What synthetic methodologies are reported for preparing (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride, and what parameters influence yield?
While direct synthesis protocols for this compound are not explicitly documented, structurally similar chlorophenyl methanamine derivatives (e.g., (2-chlorophenyl)methanamine hydrochloride) are synthesized via transition metal-free catalytic reduction of primary amides. A representative method involves reacting 2-chlorobenzamide with HBPin (2.0 mmol) and a potassium-based catalyst (2 mol%) in dry toluene at 110°C for 16 hours, yielding 84%. Critical parameters include catalyst loading, solvent choice, and reaction time .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Q. What are the recommended storage conditions and handling precautions?
Store in airtight containers at -20°C under desiccation. Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation/skin contact; handle in fume hoods. Safety data sheets emphasize these protocols for structurally related amines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and theoretical predictions?
- Step 1 : Verify purity via HPLC or TLC.
- Step 2 : Compare observed shifts with literature values (e.g., δ 8.82 ppm for NH₃⁺ in DMSO-d6 ).
- Step 3 : Consider steric/electronic effects from the 2,5-difluorophenyl group, which may downfield-shift adjacent protons.
Q. What strategies optimize enantioselectivity during catalytic reduction of precursor amides?
- Screen chiral catalysts (e.g., abnormal N-heterocyclic carbenes) to favor stereochemical control.
- Optimize HBPin stoichiometry (e.g., 4:1 HBPin:amide) and reaction temperature (e.g., 80–110°C) to minimize racemization .
Q. How should solubility challenges be mitigated in bioactivity assays?
- Use phosphate-buffered saline (pH 7.4) with ≤5% DMSO.
- Centrifuge solutions (10,000×g, 10 mins) to remove particulates. Validate solubility via UV-Vis spectroscopy at λ = 254 nm .
Data Contradiction Analysis
Q. How should conflicting mass spectrometry results (e.g., multiple molecular ion peaks) be interpreted?
- Step 1 : Perform high-resolution mass spectrometry (HRMS) to distinguish adducts (e.g., [M+Na]⁺) from decomposition products.
- Step 2 : Analyze isotopic patterns (e.g., ³⁵Cl/³⁷Cl, ¹⁹F) using software (e.g., ChemCalc) to match theoretical distributions .
Q. What computational methods predict this compound’s reactivity or binding interactions?
- Use DFT calculations (e.g., B3LYP/6-31G*) to model steric effects from the 2-chlorophenyl group.
- Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like monoamine transporters.
Methodological Tables
Q. Table 1. Key NMR Data for Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic protons | 7.71–7.38 | |
| NH₃⁺ (DMSO-d6) | 8.82 (broad) | |
| Methylene (CH₂NH₃⁺) | 4.10 |
Q. Table 2. Recommended Analytical Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | ¹H/¹³C NMR | Confirm structural integrity |
| 2 | HRMS | Verify molecular mass and purity |
| 3 | HPLC | Quantify enantiomeric excess |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
